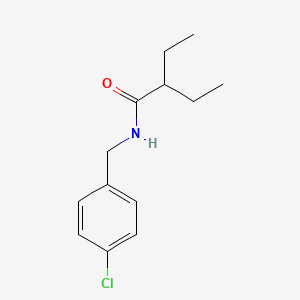

N-(4-chlorobenzyl)-2-ethylbutanamide

CAS No.: 6428-39-3

Cat. No.: VC11187176

Molecular Formula: C13H18ClNO

Molecular Weight: 239.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6428-39-3 |

|---|---|

| Molecular Formula | C13H18ClNO |

| Molecular Weight | 239.74 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-ethylbutanamide |

| Standard InChI | InChI=1S/C13H18ClNO/c1-3-11(4-2)13(16)15-9-10-5-7-12(14)8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,15,16) |

| Standard InChI Key | CKQGFHVXZLQORU-UHFFFAOYSA-N |

| SMILES | CCC(CC)C(=O)NCC1=CC=C(C=C1)Cl |

| Canonical SMILES | CCC(CC)C(=O)NCC1=CC=C(C=C1)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Chlorobenzyl)-2-ethylbutanamide consists of a branched aliphatic chain (2-ethylbutanamide) linked via an amide bond to a 4-chlorobenzyl aromatic moiety. The compound’s IUPAC name, N-[(4-chlorophenyl)methyl]-2-ethylbutanamide, reflects this arrangement. Key structural identifiers include:

-

SMILES Notation: CCC(CC)C(=O)NCC1=CC=C(C=C1)Cl

-

InChIKey: CKQGFHVXZLQORU-UHFFFAOYSA-N

-

Canonical SMILES: CCC(CC)C(=O)NCC1=CC=C(C=C1)Cl

The presence of the electron-withdrawing chlorine atom at the para position of the benzyl group influences the compound’s electronic properties, potentially enhancing its reactivity in substitution reactions.

Physicochemical Characteristics

The compound exhibits a solubility of >36 µg/mL in aqueous solutions, suggesting moderate hydrophobicity. Additional properties include:

| Property | Value |

|---|---|

| Molecular Weight | 239.74 g/mol |

| Molecular Formula | C₁₃H₁₈ClNO |

| PubChem CID | 882084 |

| XLogP3-AA (Partitioning) | Estimated 3.5 (calculated) |

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of N-(4-chlorobenzyl)-2-ethylbutanamide typically involves the condensation of 4-chlorobenzylamine with 2-ethylbutanoic acid or its activated derivatives (e.g., acid chlorides or anhydrides). A representative reaction pathway is:

This reaction is catalyzed by bases such as triethylamine to neutralize HCl, driving the reaction to completion. Yields depend on reaction conditions, with optimal temperatures ranging from 0°C to room temperature to minimize side reactions.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous-flow reactors are proposed to enhance efficiency and purity. Catalytic systems involving N,N-diisopropylethylamine (DIPEA) or polymer-supported reagents could reduce purification burdens. Post-synthesis purification typically employs recrystallization from ethanol-water mixtures or column chromatography using silica gel.

Applications in Material Science

Polymer Additives

Amides with aromatic chlorinated groups serve as plasticizers or stabilizers in polyvinyl chloride (PVC) formulations, mitigating thermal degradation. N-(4-Chlorobenzyl)-2-ethylbutanamide could similarly enhance polymer durability, though experimental validation is pending.

Organic Synthesis Intermediates

The compound’s reactive amide bond and chlorinated aromatic ring make it a candidate for cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate biaryl structures.

Research Gaps and Future Directions

Priority Areas for Investigation

-

Pharmacological Profiling: Systematic screening for antimicrobial, anticancer, and neuropharmacological activity.

-

Toxicological Assessments: Acute and chronic toxicity studies in model organisms.

-

Computational Modeling: Molecular docking studies to predict target engagement (e.g., kinase inhibition).

Synthetic Chemistry Innovations

-

Development of enantioselective routes to access chiral derivatives.

-

Exploration of microwave-assisted synthesis to reduce reaction times.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume